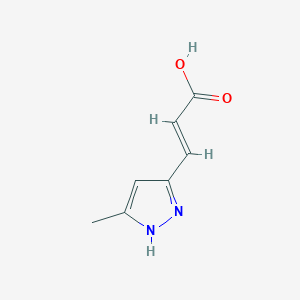
(2e)-3-(5-Methyl-1h-pyrazol-3-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” is a chemical compound with the following structural formula:
(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid
It belongs to the class of pyrazole derivatives and contains both a pyrazole ring and an unsaturated carboxylic acid group. The compound’s systematic name reflects its double bond configuration (E-isomer) and the presence of a methyl-substituted pyrazole ring.
準備方法
Synthetic Routes:: The synthesis of “(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” involves several routes. One common method is the condensation of 5-methylpyrazole with acetylenic carboxylic acids, followed by acidification to yield the target compound.
Reaction Conditions::- Reactants: 5-methylpyrazole, acetylenic carboxylic acid
- Solvent: Organic solvents (e.g., ethanol, acetone)
- Catalyst: Acid catalyst (e.g., sulfuric acid)
- Temperature: Room temperature or reflux
- Workup: Acidification, filtration, and purification
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and safety protocols ensures efficient production.
化学反応の分析
Reactions:: “(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of related carboxylic acids or esters.
Reduction: Reduction of the double bond yields saturated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst)
Substitution: Various nucleophiles (e.g., amines, alcohols)
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Carboxylic acid derivatives
- Reduction: Saturated derivatives
- Substitution: Various substituted pyrazole derivatives
科学的研究の応用
“(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” finds applications in:
Chemistry: As a building block for more complex molecules
Biology: Studying pyrazole-based compounds in drug discovery
Medicine: Investigating potential therapeutic effects
Industry: Synthesis of specialty chemicals
作用機序
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
“(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” stands out due to its unique combination of a pyrazole ring and an unsaturated carboxylic acid group. Similar compounds include other pyrazole derivatives, but few share this specific structure.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
(E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9-8-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)/b3-2+ |
InChIキー |
WXCPADUHQLZKDX-NSCUHMNNSA-N |
異性体SMILES |
CC1=CC(=NN1)/C=C/C(=O)O |
正規SMILES |
CC1=CC(=NN1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]aceticacidhydrochloride](/img/structure/B13543940.png)
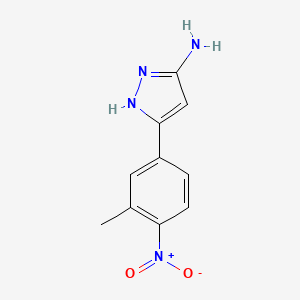
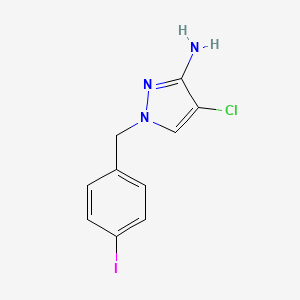
![tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/structure/B13543957.png)
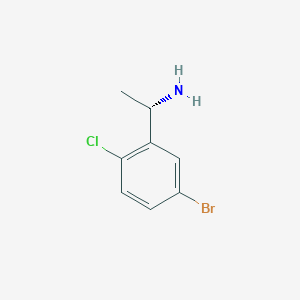

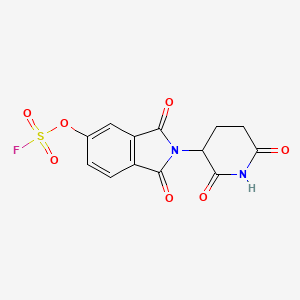

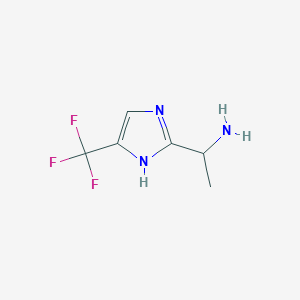
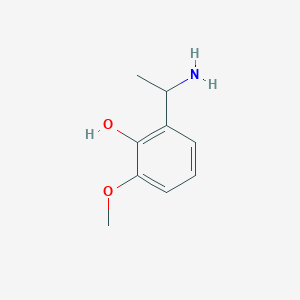
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
